methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves multiple steps. The compound is typically prepared through the acetylation of L-idopyranosiduronate followed by methylation. The reaction conditions often include the use of acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol as solvents
Análisis De Reacciones Químicas
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is widely used in scientific research, particularly in the fields of chemistry and biomedicine. Its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Pharmaceutical Development: Due to its unique pharmacological profile, it is investigated for potential therapeutic applications.
Biochemical Studies: The compound is used to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves its interaction with specific molecular targets. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparación Con Compuestos Similares
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is unique due to its specific structural configuration and functional groups. Similar compounds include:
- Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate
- Methyl 2,3,4-tri-O-acetyl-1-O These compounds share similar acetylation patterns but differ in their overall molecular structure and reactivity.
Actividad Biológica
Methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features including multiple functional groups such as acetoxy and methoxy groups. Its stereochemistry is defined by specific configurations at various chiral centers. The molecular formula is with a molecular weight of approximately 358.38 g/mol .
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi.
- Antioxidant Properties : The presence of methoxy and acetoxy groups may contribute to the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of focus include:
- Interaction with Receptors : Studies have suggested that the compound may interact with various biological receptors which could mediate its therapeutic effects.
- Modulation of Signaling Pathways : There is evidence that it may influence signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–128 µg/mL.
- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited a 50% inhibition concentration (IC50) of 25 µg/mL in scavenging DPPH radicals, showcasing its potential as an antioxidant agent.
- Enzyme Inhibition Research : A comparative study found that similar compounds significantly inhibited COX enzymes with IC50 values ranging from 10 to 50 µM. This suggests a potential role in anti-inflammatory therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Ethyl ((3aR)-2-hydroxypropyl)-pyrano[4',5':4'',5'']dioxole | Pyran ring with hydroxy group | Moderate antimicrobial activity |
Methyl (1S)-1-(1H-indol-3-yl)propanediate | Indole structure | Stronger anti-inflammatory effects |
Methyl (4S)-4-(methoxymethyl)-2-pyrrolidinone | Pyrrolidine derivative | Focused on different nitrogen heterocycles |
This table highlights how variations in structure can lead to significant differences in biological activity.
Propiedades
IUPAC Name |
methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNLBRRVXINGAI-YUUNFBGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]([C@H]1OC(=O)C)C(=O)OC)OC(O2)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858031 | |
Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107952-66-9 | |
Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.